molecular formula C13H10ClNO B1595088 3-chloro-N-phenylbenzamide CAS No. 6832-92-4

3-chloro-N-phenylbenzamide

Cat. No.: B1595088
CAS No.: 6832-92-4
M. Wt: 231.68 g/mol
InChI Key: QDIUKUHOHYCIRM-UHFFFAOYSA-N
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Description

3-Chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzanilide, where a chlorine atom is substituted at the meta position of the benzoyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

3-Chloro-N-phenylbenzamide has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The compound was designed to act as an IKKβ inhibitor and possess anti-proliferative activity . IKKβ is one of the key elements essential for activation of cell proliferation in the NF-κB signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-N-phenylbenzamide can be synthesized through the condensation of 3-chlorobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or reduced to amines under specific conditions.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form 3-chlorobenzoic acid and aniline.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 3-Chlorobenzoic acid derivatives.

    Reduction: 3-Chloroaniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

    3-Chlorobenzanilide: Shares a similar structure but lacks the phenyl group on the amide nitrogen.

    N-Phenylbenzamide: Lacks the chlorine substitution on the benzoyl ring.

    3-Chloro-N-methylbenzamide: Contains a methyl group instead of a phenyl group on the amide nitrogen.

Uniqueness: 3-Chloro-N-phenylbenzamide is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIUKUHOHYCIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352290
Record name 3-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6832-92-4
Record name 3-chloro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of aniline (178 mg, 1.9 mmol) in 20 mL CH2Cl2 at room temperature was added NaOH (76.2 mg, 2.9 mmol) in 6 mL water. This mixture was stirred vigorously for 5 minutes after which 3-chlorobenzoyl chloride (500 mg, 2.9 mmol) was added drop-wise while stirring over a period of 30 minutes. This reaction mixture was stirred for an additional 2 hours followed by an acid work-up and extraction with CH2Cl2 (3×20 mL). The organic layers were combined, dried over anhydrous MgSO4. The product was purified via column chromatography on silica gel and eluted with a CHCl3/MeOH/Et3N (9.8:0.1:0.1) to give white crystals in 81% yield.
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
76.2 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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